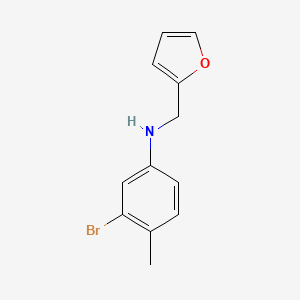

3-bromo-N-(furan-2-ylmethyl)-4-methylaniline

Description

Properties

Molecular Formula |

C12H12BrNO |

|---|---|

Molecular Weight |

266.13 g/mol |

IUPAC Name |

3-bromo-N-(furan-2-ylmethyl)-4-methylaniline |

InChI |

InChI=1S/C12H12BrNO/c1-9-4-5-10(7-12(9)13)14-8-11-3-2-6-15-11/h2-7,14H,8H2,1H3 |

InChI Key |

UZMNSHKVNQNEFE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NCC2=CC=CO2)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-Bromo-N-(furan-2-ylmethyl)-4-methylaniline

General Synthetic Strategy

The synthesis of 3-bromo-N-(furan-2-ylmethyl)-4-methylaniline typically involves two key steps:

- Step 1: Formation of N-(furan-2-ylmethyl)-4-methylaniline intermediate

- Step 2: Selective bromination at the 3-position of the aniline ring

This approach ensures regioselective substitution and high purity of the final product.

Detailed Synthetic Procedure

Preparation of N-(furan-2-ylmethyl)-4-methylaniline

A common route to the N-(furan-2-ylmethyl) derivative involves reductive amination between 4-methylaniline and furfural (furan-2-carbaldehyde):

-

- 4-methylaniline (1 equiv)

- Furfural (1 equiv)

- Solvent: Tetrahydrofuran (THF) and methanol mixture (5:1)

- Reducing agent: Sodium borohydride (NaBH4)

- Temperature: Room temperature to mild heating

- Reaction time: Several hours under stirring

Mechanism:

The primary amine group of 4-methylaniline reacts with the aldehyde group of furfural to form an imine intermediate. Subsequent reduction by sodium borohydride converts the imine to the corresponding secondary amine, N-(furan-2-ylmethyl)-4-methylaniline.Purification:

Flash column chromatography on silica gel using petroleum ether/ethyl acetate mixtures is employed to isolate the product in high purity.Yield:

Reported yields for this step are typically high, around 90% or greater.

Bromination to Form 3-Bromo-N-(furan-2-ylmethyl)-4-methylaniline

-

- N-(furan-2-ylmethyl)-4-methylaniline as substrate

- Brominating agent: N-bromosuccinimide (NBS) or elemental bromine under controlled conditions

- Solvent: Often dichloromethane (DCM) or acetic acid

- Temperature: 0 °C to room temperature

- Reaction time: 1–3 hours

Selectivity:

Bromination occurs selectively at the 3-position (meta to the amino group and ortho to the methyl group) due to electronic and steric effects.Work-up and Purification:

Quenching with water, extraction with organic solvents, followed by purification via column chromatography yields the desired 3-bromo derivative.Yield:

Yields reported in literature for this bromination step range from 80% to 95% depending on reagent stoichiometry and reaction conditions.

Comparative Data Table of Preparation Methods

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

- ^1H NMR typically shows aromatic protons shifted due to bromine substitution, methyl singlet at ~2.4 ppm, and methylene protons adjacent to nitrogen around 4.1 ppm.

- ^13C NMR confirms carbon environments consistent with substitution pattern.

-

- Molecular ion peak corresponding to C12H12BrNO (molecular weight ~266.13 g/mol) confirms molecular composition.

-

- High-performance liquid chromatography (HPLC) or gas chromatography (GC) confirms purity >95% after purification.

Research Findings and Variations in Synthesis

Alternative synthetic routes include Suzuki cross-coupling reactions starting from 3-bromo-4-methylaniline derivatives and furan-2-ylboronic acids, but these methods are less common for this specific compound due to availability and cost considerations.

Modifications in bromination conditions (e.g., use of milder brominating agents or different solvents) can optimize yields and reduce side reactions such as over-bromination or furan ring degradation.

The use of protecting groups on the aniline nitrogen prior to bromination has been reported to enhance regioselectivity in complex analog syntheses but is generally unnecessary for this compound.

- Royal Society of Chemistry Supporting Information: Reductive amination and purification protocols for sulfonamide and related amine derivatives (cited for reductive amination methodology and purification).

- Vulcanchem Product Data: Overview and synthesis of 2-bromo-N-(furan-2-ylmethyl)-4-methylaniline including bromination conditions and yields.

- PubMed Article on Suzuki Coupling: Alternative synthetic routes involving cross-coupling reactions for bromoaniline derivatives.

- ACS Publications: Bromination and substitution reactions on furan-containing aromatic compounds, highlighting reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(furan-2-ylmethyl)-4-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce the bromine atom or other functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2O2

Reduction: NaBH4, LiAlH4, catalytic hydrogenation

Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), bases (K2CO3, NaOH)

Major Products Formed

Oxidation: Quinones, hydroxylated derivatives

Reduction: Dehalogenated products, reduced aniline derivatives

Substitution: Substituted aniline derivatives with various functional groups

Scientific Research Applications

3-Bromo-N-(furan-2-ylmethyl)-4-methylaniline has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound is utilized in the development of organic semiconductors and other advanced materials.

Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound is employed in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-N-(furan-2-ylmethyl)-4-methylaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan-2-ylmethyl group and bromine atom can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved can vary based on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

2-Chloro-N-(furan-2-ylmethyl)-4-methylaniline

- Structural Difference : Bromo (Br) replaced with chloro (Cl) at the meta position.

- Synthesis : Discontinued due to challenges in yield optimization, unlike its bromo analog, which is synthesized via reductive amination .

4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline

- Structural Difference : Furan replaced with thiophene; additional bromo substituent on the heterocyclic ring.

- Synthesis : Achieved via Suzuki cross-coupling (94% yield) using Pd(PPh₃)₄/K₃PO₄, demonstrating superior efficiency compared to furan-containing analogs .

- Electronic Properties : DFT studies reveal a lower HOMO-LUMO gap (4.2 eV) compared to the furan analog (4.5 eV), indicating enhanced charge transfer capabilities .

Table 1: Halogen-Substituted Analogs

| Compound | Molecular Formula | Molecular Weight | Yield (%) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| 3-Bromo-N-(furan-2-ylmethyl)-4-methylaniline | C₁₂H₁₁BrN₂O | 295.13 | N/A | 4.5* |

| 2-Chloro-N-(furan-2-ylmethyl)-4-methylaniline | C₁₂H₁₁ClN₂O | 250.68 | Discontinued | N/A |

| 4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | C₁₂H₁₀Br₂N₂S | 370.09 | 94 | 4.2 |

Alkyl-Substituted Analogs

N-(Furan-2-ylmethyl)-4-methylaniline

- Structural Difference : Lacks the bromo substituent.

- Synthesis : Prepared via reductive amination of furfural and 4-methylaniline, yielding a simpler electronic structure .

- Reactivity : The absence of bromo reduces steric hindrance, facilitating faster nucleophilic aromatic substitution.

N-(Furan-2-ylmethyl)-4-methoxyaniline

- Structural Difference : Methoxy (OCH₃) replaces methyl (CH₃) at the para position.

- Electronic Effects : Methoxy is strongly electron-donating (+M effect), increasing ring electron density compared to the methyl group .

Table 2: Alkyl-Substituted Analogs

| Compound | Substituent | Molecular Weight | Melting Point (°C) |

|---|---|---|---|

| N-(Furan-2-ylmethyl)-4-methylaniline | -CH₃ | 201.24 | 65–68 |

| N-(Furan-2-ylmethyl)-4-methoxyaniline | -OCH₃ | 217.25 | 72–75 |

Positional Isomers of Bromo-Methylaniline

3-Bromo-4-methylaniline

- Structural Difference : Lacks the furan-2-ylmethyl group.

- Applications : Key intermediate in agrochemicals; CAS 7745-91-7, molecular weight 186.05 .

- Reactivity : Undergoes electrophilic substitution at the ortho position due to bromo’s directing effects.

5-Bromo-2-methylaniline

- Structural Difference : Bromo at position 5 instead of 3.

- Synthesis : Lower commercial availability (CAS 74586-53-1) compared to 3-bromo isomers .

Table 3: Bromo-Methylaniline Isomers

| Compound | Bromo Position | Molecular Weight | CAS Number |

|---|---|---|---|

| 3-Bromo-4-methylaniline | 3 | 186.05 | 7745-91-7 |

| 4-Bromo-2-methylaniline | 4 | 186.05 | 51332-24-2 |

| 5-Bromo-2-methylaniline | 5 | 186.05 | 74586-53-1 |

Key Research Findings

- Synthetic Challenges : The furan-2-ylmethyl group in 3-bromo-N-(furan-2-ylmethyl)-4-methylaniline introduces steric hindrance, complicating coupling reactions compared to thiophene analogs .

- Electronic Profile : Bromo’s electron-withdrawing effect dominates over methyl’s electron-donating effect, as evidenced by Hammett constants (σₘ-Br = 0.39 vs. σₚ-CH₃ = -0.17) .

Biological Activity

3-Bromo-N-(furan-2-ylmethyl)-4-methylaniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 266.14 g/mol. Its structure consists of:

- A bromine atom at the 3-position of the aromatic ring.

- A furan ring attached to the nitrogen atom.

- A methyl group at the 4-position of the aniline structure.

These features contribute to its electronic properties and biological activities, making it a subject of interest in various fields, including medicinal chemistry and materials science.

Mechanisms of Biological Activity

Research indicates that 3-bromo-N-(furan-2-ylmethyl)-4-methylaniline exhibits potential as an enzyme inhibitor and shows promise in modulating protein-ligand interactions . The presence of the furan moiety enhances its binding affinity to specific biological targets, facilitating interactions with active sites on enzymes or receptors. The bromine atom further contributes to its electronic properties, which are crucial for effective binding.

Binding Affinity and Interaction Mechanisms

- Hydrophobic Interactions : The furan group enhances hydrophobic interactions with proteins.

- Electronic Properties : The bromine atom influences the compound's reactivity and interaction with biological targets.

Enzyme Inhibition

The compound may also act as an enzyme inhibitor, impacting various metabolic pathways. This aspect is particularly relevant in drug development for diseases where enzyme modulation is beneficial.

Case Studies and Research Findings

Several studies have explored related compounds' biological activities, providing insight into the potential effects of 3-bromo-N-(furan-2-ylmethyl)-4-methylaniline:

| Compound | Target | IC50 (µM) | Effect |

|---|---|---|---|

| Benzofuran 4b | A549 Cell Line | 1.48 | Induces apoptosis |

| Benzofuran 15a | NCI-H23 Cell Line | 2.52 | Induces apoptosis |

| Benzofuran 16a | NCI-H23 Cell Line | 36.81 | Induces apoptosis |

These findings suggest that compounds with similar structures can significantly affect cancer cell viability through apoptosis induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.